2,4-Dibromo-3,5,6-trimethylaniline is an aromatic amine derived from 2,4,6-trimethylaniline, characterized by the presence of two bromine atoms at the 2 and 4 positions of the benzene ring. Its molecular formula is , and it exhibits properties typical of substituted anilines, such as being a potential precursor for dyes and other organic compounds. The compound is notable for its unique substitution pattern which influences its reactivity and biological activity.
The chemical behavior of 2,4-dibromo-3,5,6-trimethylaniline can be described through several key reactions:
Studies have indicated that compounds related to 2,4-dibromo-3,5,6-trimethylaniline may exhibit mutagenic properties. Specifically, certain brominated anilines have been associated with genotoxicity in various biological assays. The biological activity often relates to the ability of these compounds to form reactive intermediates that can interact with cellular macromolecules, leading to potential mutagenic effects .
Synthesis of 2,4-dibromo-3,5,6-trimethylaniline can be achieved through several methods:
2,4-Dibromo-3,5,6-trimethylaniline has several applications in various fields:
Interaction studies involving 2,4-dibromo-3,5,6-trimethylaniline often focus on its reactivity with biological molecules. For instance:
Several compounds share structural similarities with 2,4-dibromo-3,5,6-trimethylaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Dichloroaniline | Two chlorine substituents | More stable than brominated derivatives |
| 3-Bromoaniline | One bromine substituent | Less steric hindrance compared to dibromos |
| 2-Amino-4-bromotoluene | Amino group and one bromine | Exhibits different reactivity in electrophilic substitution |
| 2-Bromo-4-methylphenol | Bromine and methyl group | Different biological activity profile |
The uniqueness of 2,4-dibromo-3,5,6-trimethylaniline lies in its combination of both bromine atoms and multiple methyl groups which enhance its reactivity while also affecting its solubility and biological interactions.
The thermodynamic stability of 2,4-dibromo-3,5,6-trimethylaniline exhibits characteristics typical of halogenated aromatic amines, with specific considerations related to the dual bromine substitution and methyl group influences. Thermal analysis reveals that this compound demonstrates moderate thermal stability compared to its non-halogenated counterparts [1] [2].
Melting Point and Phase Transitions
The compound exhibits a melting point range of 34.5-39.3°C, consistent with similar brominated trimethylaniline derivatives [3] [4]. This relatively low melting point indicates moderate intermolecular forces, primarily influenced by the steric hindrance created by the multiple methyl substituents which disrupt efficient crystal packing [5] [3].
Thermal Decomposition Characteristics
Thermal decomposition of 2,4-dibromo-3,5,6-trimethylaniline follows a two-stage process characteristic of brominated aromatic compounds [2]. The initial decomposition stage commences at temperatures exceeding 150°C, with the primary decomposition occurring above 300°C. This behavior aligns with thermogravimetric analysis patterns observed in structurally related brominated anilines [1] [2].
The compound exhibits a boiling point of 172-173°C under reduced pressure (24 mmHg), indicating significant thermal stability under controlled conditions [3] [4]. However, under atmospheric pressure conditions, thermal decomposition may occur before reaching the normal boiling point, necessitating careful temperature control during synthetic and analytical procedures.
| Property | Value | Method/Conditions | Reference Type |
|---|---|---|---|
| Melting Point (°C) | 34.5-39.3 | Literature compilation | Experimental |
| Boiling Point (°C) | 172-173 (24 mmHg) | Reduced pressure | Experimental |
| Decomposition Temperature (°C) | >150 | TGA analysis | Predicted from analogues |
| Flash Point (°C) | >110 | Standard test | Predicted |
| Thermal Stability Category | Moderate | Comparative analysis | Comparative |
| Decomposition Pattern | Two-stage process | Thermal analysis | Analogue-based |
Kinetic Parameters
The thermal decomposition kinetics of brominated anilines typically exhibit apparent activation energies in the range of 120-180 kJ/mol [2]. The presence of bromine substituents generally reduces the thermal stability compared to unsubstituted anilines due to the weaker carbon-bromine bonds relative to carbon-hydrogen bonds [1] [2].
The solubility characteristics of 2,4-dibromo-3,5,6-trimethylaniline demonstrate typical behavior for moderately polar organic compounds with significant hydrophobic character [6] [7]. The compound exhibits pronounced insolubility in water while showing excellent solubility in most organic solvents.
Aqueous Solubility
The compound displays negligible solubility in water, consistent with its predominantly nonpolar character conferred by the multiple methyl groups and bromine substituents [6] [7]. This insolubility in aqueous media is typical of highly substituted anilines where hydrophobic interactions predominate over the polar amino group's contribution [8].
Organic Solvent Compatibility
The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, as well as moderately polar solvents including ethanol, methanol, and acetone [7]. The solubility in these solvents is attributed to favorable dipole-dipole interactions and the ability of these solvents to accommodate both the polar amino functionality and the nonpolar aromatic framework [6].
Chlorinated solvents, particularly chloroform and dichloromethane, provide exceptional solvation for 2,4-dibromo-3,5,6-trimethylaniline due to similar polarizability and dispersion force interactions [9] [7]. The compound also exhibits good solubility in aromatic solvents such as benzene and toluene, facilitated by π-π stacking interactions between aromatic systems [6].
| Solvent | Solubility | Solubility Parameter (estimated) | Temperature Dependence |
|---|---|---|---|
| Water | Insoluble | N/A | Low |
| Ethanol | Soluble | Moderate | Positive |
| Methanol | Soluble | Moderate | Positive |
| Chloroform | Highly soluble | High | Positive |
| Acetone | Soluble | Moderate | Positive |
| Diethyl ether | Moderately soluble | Low-moderate | Positive |
| Benzene | Soluble | Moderate | Positive |
| Cyclohexane | Limited solubility | Low | Positive |
| DMSO | Highly soluble | High | Positive |
| THF | Soluble | Moderate | Positive |
Temperature Effects on Solubility
Solubility in all compatible organic solvents exhibits positive temperature coefficients, with enhanced dissolution observed at elevated temperatures [6]. This temperature dependence follows typical thermodynamic principles where increased molecular motion facilitates solute-solvent interactions.
The acid-base behavior of 2,4-dibromo-3,5,6-trimethylaniline is significantly influenced by the electron-withdrawing effects of the bromine substituents, which substantially reduce the basicity compared to the parent trimethylaniline compound [10] .
Basicity and pKa Values
The estimated pKa value for 2,4-dibromo-3,5,6-trimethylaniline ranges from 3.5 to 4.5, representing a significant decrease from the parent 2,4,6-trimethylaniline (pKa ≈ 4.38) [12] [7]. This reduction in basicity results from the strong electron-withdrawing inductive effects of the bromine atoms, which decrease electron density on the amino nitrogen and destabilize the conjugate acid [10] [13].
Protonation Sites and Mechanism
The primary and exclusive protonation site is the amino nitrogen atom . The electron-withdrawing bromine substituents create a significant electronic perturbation that localizes positive charge development exclusively on the nitrogen center during protonation processes [10].
The protonation equilibrium can be represented as:
Ar-NH₂ + H⁺ ⇌ Ar-NH₃⁺
where Ar represents the dibromo-trimethyl-substituted benzene ring [13].
pH Stability and Buffer Capacity
The compound demonstrates stability across a pH range of 2-10, with optimal stability observed in slightly acidic to neutral conditions [14]. The buffer capacity is relatively low due to the singular protonation site and the compound's limited water solubility [7].
| Property | Value | Conditions | Comparison to Parent |
|---|---|---|---|
| Basicity (pKa estimated) | 3.5-4.5 | Aqueous medium, 25°C | Lower than 2,4,6-trimethylaniline |
| Protonation Site Primary | Amino nitrogen | Standard conditions | Same site |
| Protonation Site Secondary | Not applicable | Standard conditions | Same behavior |
| Conjugate Acid Stability | Moderate | Aqueous solution | Reduced due to electron-withdrawing Br |
| pH Stability Range | 2-10 | Various pH conditions | Similar range |
| Buffer Capacity | Low | Standard buffer conditions | Similar |
| Isoelectric Point (estimated) | 4.0 | Aqueous medium | Lower pH due to reduced basicity |
Substituent Effects on Basicity
The electron-withdrawing nature of bromine atoms (σ-inductive parameter ≈ +0.23) significantly impacts the basicity through inductive effects [10]. The meta-positioned bromine at position 4 exhibits reduced impact compared to the ortho-positioned bromine at position 2, which demonstrates stronger electronic influence due to proximity to the amino group .
Comprehensive spectroscopic characterization of 2,4-dibromo-3,5,6-trimethylaniline provides essential analytical parameters for identification, purity assessment, and structural confirmation [15] [16] [17].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR Characteristics: The proton NMR spectrum exhibits distinctive patterns characteristic of the substitution pattern. Aromatic protons appear in the region 6.8-7.2 ppm with reduced integration due to bromine substitution [17]. The methyl groups generate characteristic singlets in the 2.2-2.4 ppm region, with potential slight variations due to electronic effects of the bromine substituents [17].
The amino protons typically appear as a broad signal around 3.5-4.5 ppm, often exchange-broadened in protic solvents [18]. Integration patterns confirm the molecular structure with expected ratios corresponding to the substitution pattern [17].
¹³C NMR Characteristics: Carbon-13 NMR spectroscopy provides definitive structural information with aromatic carbons appearing in the 135-150 ppm region [17]. Carbons bearing bromine substituents exhibit characteristic downfield shifts due to the deshielding effects of bromine [18]. Methyl carbons appear in the 20-25 ppm region with subtle variations based on their chemical environment [17].
Infrared Spectroscopy
The IR spectrum of 2,4-dibromo-3,5,6-trimethylaniline displays characteristic absorption bands that serve as fingerprint identifiers [15] [16]. The amino group N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region, typically as asymmetric and symmetric stretch modes [16]. Aromatic C=C stretching vibrations manifest in the 1600-1500 cm⁻¹ region, while C-Br stretching appears at lower frequencies around 500-700 cm⁻¹ [15].
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of brominated anilines [15]. The molecular ion peak appears at m/z 293, with the characteristic isotope pattern reflecting the presence of two bromine atoms [15]. Common fragmentation patterns include loss of bromine radicals and methyl groups, providing structural confirmation [15].
UV-Visible Spectroscopy
The UV-Vis absorption spectrum exhibits λmax values typically in the 280-290 nm region, representing π→π* transitions within the aromatic system [16]. The presence of bromine substituents generally causes bathochromic shifts compared to unsubstituted anilines due to extended conjugation and heavy atom effects [16].
| Technique | Key Peaks/Signals | Characteristic Features | Solvent/Conditions |
|---|---|---|---|
| ¹H NMR | 6.8-7.2 ppm (aromatic H), 2.2-2.4 ppm (CH₃) | Reduced aromatic proton count due to Br substitution | CDCl₃ or DMSO-d₆ |
| ¹³C NMR | 135-150 ppm (aromatic), 20-25 ppm (CH₃) | Bromine effects on carbon chemical shifts | CDCl₃ or DMSO-d₆ |
| IR Spectroscopy | 3300-3500 cm⁻¹ (N-H), 1600-1500 cm⁻¹ (C=C) | N-H stretch, aromatic C=C, C-Br vibrations | KBr pellet or ATR |
| Mass Spectrometry | M⁺ at m/z 293, base peak fragmentation | Isotope pattern due to Br atoms | EI or ESI-MS |
| UV-Vis Spectroscopy | λmax ~280-290 nm (π→π*) | Bathochromic shift vs unsubstituted aniline | Various organic solvents |
| Raman Spectroscopy | 1600, 1580 cm⁻¹ (aromatic ring) | Enhanced scattering from heavy atoms | Solid state or solution |
Raman Spectroscopy
Raman spectroscopic analysis complements IR data by providing additional vibrational information, particularly for aromatic ring breathing modes appearing around 1600 and 1580 cm⁻¹ [16]. The presence of heavy bromine atoms enhances Raman scattering intensity, facilitating detection and analysis [16].
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